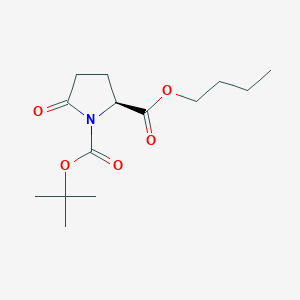
2-Butyl (S)-5-Oxo-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Butyl (S)-5-Oxo-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) Ester” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “2-Butyl” part refers to a butyl group, which is a four-carbon alkyl radical or substituent group . The “(S)-5-Oxo” part indicates the presence of a carbonyl group (C=O) at the 5th position of the pyrrolidine ring, and the “(S)” denotes the stereochemistry of the compound . The “1,2-pyrrolidinedicarboxylic Acid” part suggests the presence of two carboxylic acid groups on the pyrrolidine ring . The “1-(1,1-Dimethylethyl) Ester” part indicates that one of these carboxylic acids is esterified with a tert-butyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a chiral center . The pyrrolidine ring would introduce some rigidity into the molecule, while the butyl and tert-butyl groups would be more flexible . The presence of the carbonyl group and the ester group would also have significant implications for the reactivity of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The carbonyl group could undergo reactions such as nucleophilic addition or reduction . The ester group could undergo hydrolysis, amidation, or transesterification reactions . The pyrrolidine ring could potentially undergo reactions at the nitrogen, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its overall size, the polarity of its functional groups, and its stereochemistry .Direcciones Futuras
Propiedades
IUPAC Name |
2-O-butyl 1-O-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-6-9-19-12(17)10-7-8-11(16)15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCKCNIUMRPSIE-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-butyl 1-O-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

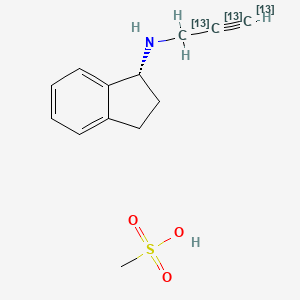
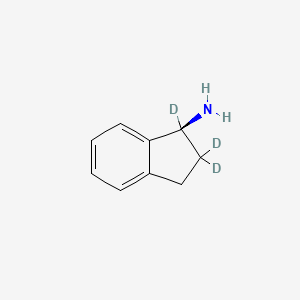

![[9-(Diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]malononitrile](/img/structure/B586446.png)
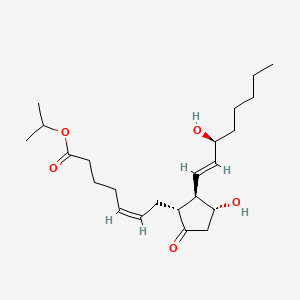
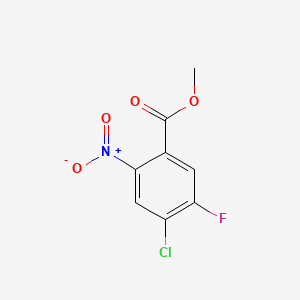
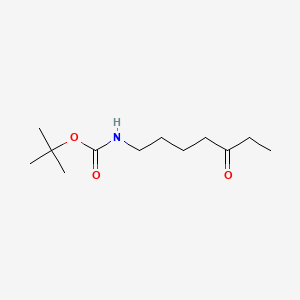
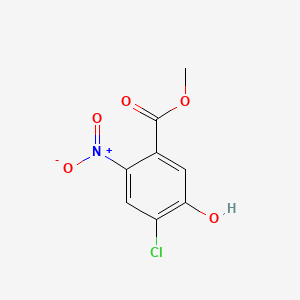
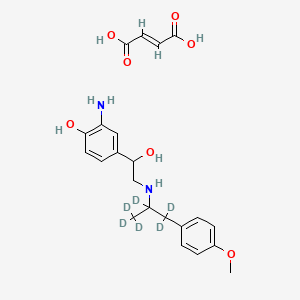
![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)
